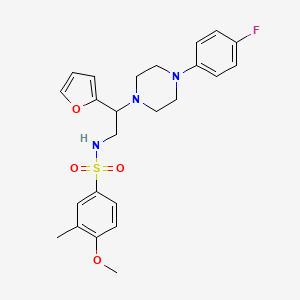

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Description

This compound is a sulfonamide derivative featuring a 4-methoxy-3-methylbenzenesulfonamide core linked to a 2-(furan-2-yl)ethyl group and a 4-(4-fluorophenyl)piperazine moiety. The structural complexity arises from three key components:

- Sulfonamide backbone: The 4-methoxy and 3-methyl substituents on the benzene ring likely enhance lipophilicity and metabolic stability compared to unsubstituted sulfonamides .

- Furan-2-yl group: The furan heterocycle may contribute to π-π stacking interactions or hydrogen bonding in biological systems .

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O4S/c1-18-16-21(9-10-23(18)31-2)33(29,30)26-17-22(24-4-3-15-32-24)28-13-11-27(12-14-28)20-7-5-19(25)6-8-20/h3-10,15-16,22,26H,11-14,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQNHVKDWIEQSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-fluorophenylpiperazine and furan-2-yl ethyl derivatives, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the aromatic rings or the sulfonamide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings or piperazine moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide could be investigated for its potential therapeutic effects, such as its ability to act as a drug candidate for treating specific diseases.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of the target compound with analogous molecules from the evidence:

Key Observations:

Piperazine Modifications: The target compound’s 4-fluorophenylpiperazine group is structurally similar to 3h but differs in substitution position (4- vs. 2-fluorophenyl). This positional variation could significantly impact receptor subtype selectivity, as seen in serotonin 5-HT₁A vs. 5-HT₂A ligands .

Sulfonamide Substituents :

- The 4-methoxy-3-methyl substituents on the target’s benzene ring contrast with simpler sulfonamides (e.g., ’s 4-methoxyphenyl derivative ). Bulky substituents may reduce metabolic clearance but could hinder blood-brain barrier penetration.

Heterocyclic Influence :

- The furan-2-yl group distinguishes the target compound from ’s methanesulfonate derivatives and ’s dual sulfonamide . Furan’s electron-rich nature may facilitate interactions with aromatic residues in enzyme active sites .

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, and a furan moiety. The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors, particularly serotonin and dopamine receptors.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 373.5 g/mol. The structural complexity contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

| Property | Value |

|---|---|

| Molecular Formula | C22H22FN3O3S |

| Molecular Weight | 373.5 g/mol |

| IUPAC Name | This compound |

| Chemical Structure | Chemical Structure |

The biological activity of this compound involves its interaction with specific molecular targets:

- Serotonin Receptors : The compound exhibits affinity for serotonin receptors, which play a crucial role in mood regulation and cognition.

- Dopamine Receptors : It also interacts with dopamine receptors, influencing pathways related to reward and motivation.

These interactions can lead to various pharmacological effects, including alterations in mood, cognition, and behavior.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the same structural class. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated several piperazine derivatives for their antibacterial activity against standard bacterial strains using the agar disc-diffusion method. Compounds exhibiting structural similarities demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

- Neuropharmacological Studies : Research has focused on the neuropharmacological effects of piperazine derivatives on animal models. These studies indicated that compounds similar to this compound could modulate neurotransmitter levels, impacting anxiety and depression-like behaviors in rodents .

In Vitro Studies

In vitro assays have been conducted to assess the binding affinity of this compound to serotonin and dopamine transporters. Results indicated that modifications in the piperazine ring significantly affect binding efficiency, suggesting potential avenues for drug design targeting specific receptor subtypes .

Comparative Analysis with Similar Compounds

A comparison was made between this compound and other piperazine derivatives:

| Compound | Activity | Notes |

|---|---|---|

| 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol | Antimicrobial | Effective against various bacterial strains |

| 4-{(4-Fluorophenyl)piperazin-1-yl} derivatives | Neuropharmacological | Modulation of serotonin and dopamine receptors |

| 4-{(Bis(4-fluorophenyl)methoxy)ethyl}-piperidine derivatives | Transporter Affinity | Selective for dopamine transporter |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.